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Compound of Interest

Compound Name: 1-Bromo-2-methylpentane

Cat. No.: B146034

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
1-bromo-2-methylpentane (CsH13Br). This document details the mass spectrometry, 13C
nuclear magnetic resonance (NMR), *H NMR, and infrared (IR) spectroscopy data, along with
the experimental protocols for their acquisition. This guide is intended to serve as a valuable
resource for researchers and professionals in the fields of chemistry and drug development.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-bromo-2-methylpentane.

Mass Spectrometry Data

Table 1: Mass Spectrometry Fragmentation Pattern for 1-Bromo-2-methylpentane
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m/z Proposed Fragment lon Notes
Molecular ion peak (M*s),
showing the characteristic
164/166 [CeH13Br]*e ) ] ]
isotopic pattern for bromine
(7°Br and 21Br).
Loss of a methyl radical
135/137 [CsH10BI]*
(*CHs).
Loss of an ethyl radical
121/123 [CaHsBI]*
(«Cz2Hbs).
Loss of a propyl radical
107/109 [CsHeBr]*
(«CsH>).
85 [CeH13]* Loss of a bromine radical (*Br).
Base peak, corresponding to a
57 [CaHo]* ] ]
stable tertiary butyl cation.
43 [CsH7]* Isopropyl cation.
41 [CsHs]* Allyl cation.
29 [C2Hs]* Ethyl cation.

Note: The presence of bromine isotopes ("°Br and &1Br) in approximately a 1:1 ratio results in

characteristic doublets for bromine-containing fragments, separated by 2 m/z units.

13C Nuclear Magnetic Resonance (NMR) Data

Table 2: 13C NMR Chemical Shifts for 1-Bromo-2-methylpentane
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Carbon Atom Chemical Shift (d) in ppm
C1 (-CH2Br) ~39
C2 (-CH) ~40
C3 (-CHa2) ~37
C4 (-CHz) ~20
C5 (-CHs) ~14
C2-CHs ~19

Note: Chemical shifts are approximate and can vary depending on the solvent and
experimental conditions. Data is referenced from publicly available spectral databases.

'H Nuclear Magnetic Resonance (NMR) Data

A detailed experimental *H NMR spectrum for 1-bromo-2-methylpentane is not readily
available in public databases. However, based on the structure and data from analogous
compounds like 1-bromo-2-methylpropane, the following proton signals are predicted.[1]

Table 3: Predicted *H NMR Data for 1-Bromo-2-methylpentane

Predicted Chemical ] o Predicted Coupling
Proton(s) _ _ Predicted Multiplicity _
Shift () in ppm Constant (J) in Hz
Doublet of doublets
H1 (-CH2Br) 3.2-34 ~10,~4
(dd)
H2 (-CH) 1.8-2.0 Multiplet (m)
H3, H4 (-CH2CHz-) 1.2-1.6 Multiplet (m)
H5 (-CHs) 0.9 Triplet (t) ~7
H2-CHs 1.0 Doublet (d) ~7

Note: These are predicted values. The actual spectrum may show more complex splitting
patterns due to diastereotopicity of the C1 protons.
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Infrared (IR) Spectroscopy Data

A detailed peak list for the IR spectrum of 1-bromo-2-methylpentane is not consistently
available. The expected characteristic absorption bands are based on the functional groups
present in the molecule.[2]

Table 4: Characteristic Infrared Absorption Bands for 1-Bromo-2-methylpentane

Wavenumber (cm™1) Vibrational Mode Intensity

2960 - 2850 C-H stretch (alkane) Strong
C-H bend (methylene and )

1465 - 1450 Medium
methyl)

1380 - 1370 C-H bend (methyl) Medium

~650 - 550 C-Br stretch Strong

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Mass Spectrometry (Gas Chromatography-Mass
Spectrometry - GC-MS)

o Sample Preparation: A dilute solution of 1-bromo-2-methylpentane is prepared in a volatile
organic solvent such as dichloromethane or hexane.

 Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source is used.

e GC Conditions:
o Injector Temperature: 250 °C

o Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm).
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o Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a
rate of 10 °C/min.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

» MS Conditions:
o lon Source Temperature: 230 °C
o Electron Energy: 70 eV
o Mass Range: m/z 20 - 200
o Scan Rate: 2 scans/second

o Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum of the
peak corresponding to 1-bromo-2-methylpentane are analyzed. The fragmentation pattern
is interpreted to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 1-bromo-2-methylpentane is dissolved in
about 0.7 mL of a deuterated solvent (e.g., CDCIsz) in an NMR tube. A small amount of
tetramethylsilane (TMS) is added as an internal standard (0O ppm).

e Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
e 13C NMR Acquisition:

o Pulse Program: A standard proton-decoupled pulse sequence is used.

o Spectral Width: 0 - 60 ppm

o Number of Scans: 128 or more to achieve adequate signal-to-noise ratio.

o Relaxation Delay: 2 seconds.

e 1H NMR Acquisition:
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[e]

Pulse Program: A standard single-pulse experiment.

(¢]

Spectral Width: 0 - 5 ppm

Number of Scans: 16

[¢]

[¢]

Relaxation Delay: 1 second.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to TMS. For *H NMR,
the signals are integrated, and coupling constants are measured.

Infrared (IR) Spectroscopy

Sample Preparation: As 1-bromo-2-methylpentane is a liquid, the spectrum is typically
acquired using a neat sample. A drop of the liquid is placed between two sodium chloride
(NaCl) or potassium bromide (KBr) plates to form a thin film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
Acquisition:

o Spectral Range: 4000 - 400 cm™1

o Resolution: 4 cm™t

o Number of Scans: 16

Data Analysis: A background spectrum of the clean salt plates is first recorded and
subtracted from the sample spectrum. The resulting transmittance or absorbance spectrum
is analyzed to identify the characteristic absorption bands.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-

bromo-2-methylpentane.
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Caption: Workflow for the spectroscopic identification of 1-bromo-2-methylpentane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high
resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-
2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's
advanced organic chemistry revision notes [docbrown.info]

e 2.infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent
wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-
bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision
notes [docbrown.info]

 To cite this document: BenchChem. [Spectroscopic Profile of 1-Bromo-2-methylpentane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146034#1-bromo-2-methylpentane-spectroscopic-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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